4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole

Lipophilicity Physicochemical property Drug-likeness

4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-19-7) is a synthetic, trisubstituted 1,3-oxazole derivative with a molecular weight of 466.0 g/mol and the formula C20H13ClFNO3S3. The compound integrates a 4-chlorophenylsulfonyl group at the 4-position, a 2-fluorobenzylthio moiety at the 5-position, and a thiophen-2-yl substituent at the 2-position of the central oxazole ring.

Molecular Formula C20H13ClFNO3S3
Molecular Weight 465.96
CAS No. 850928-19-7
Cat. No. B2406855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
CAS850928-19-7
Molecular FormulaC20H13ClFNO3S3
Molecular Weight465.96
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C20H13ClFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
InChIKeyUIEPLZUFPHPLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-19-7): Chemical Class and Key Features


4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-19-7) is a synthetic, trisubstituted 1,3-oxazole derivative with a molecular weight of 466.0 g/mol and the formula C20H13ClFNO3S3 [1]. The compound integrates a 4-chlorophenylsulfonyl group at the 4-position, a 2-fluorobenzylthio moiety at the 5-position, and a thiophen-2-yl substituent at the 2-position of the central oxazole ring [1]. This specific arrangement of electron-withdrawing and lipophilic groups distinguishes it within the broader class of 4-arylsulfonyl-5-sulfanyl-1,3-oxazoles, a chemotype investigated for anticancer and anti-inflammatory applications [2].

Why Generic Substitution of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is Not Feasible


Direct substitution of CAS 850928-19-7 with structurally similar oxazole analogs is not advisable without rigorous validation due to the proven sensitivity of biological activity to the specific substitution pattern within this scaffold [1]. In a systematic study of 4-arylsulfonyl-5-RS-1,3-oxazoles, small changes in the sulfonyl aryl group or the 5-thioether side chain resulted in distinct, non-overlapping anticancer specificity profiles across the NCI-60 cell line panel [1]. For instance, a 4-chlorophenylsulfonyl derivative demonstrated cytostatic effects against CNS cancer lines (SNB75, SF-539), whereas a 4-bromophenylsulfonyl analog exhibited antiproliferative activity against a different lung cancer line (HOP-92) [1]. Therefore, the unique combination of the 2-fluorobenzylthio group, the 4-chlorophenylsulfonyl substituent, and the thiophen-2-yl ring in this compound is expected to confer a distinct activity profile that cannot be assumed from other analogs.

Quantitative Differentiation: Evidence for 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole vs. Comparator Analogs


Lipophilicity (XLogP3) Comparison: 2- vs. 4-Fluorobenzyl Regioisomer Substitution Effect

The position of the fluorine atom on the benzylthio substituent directly modulates the calculated lipophilicity of the molecule [1] [2]. The target compound (2-fluorobenzyl) has an XLogP3 of 5.9 [1]. In contrast, the 4-fluorobenzyl regioisomer (5-((4-fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole) is predicted to have a lower lipophilicity due to the altered electronic distribution, a common trend for monosubstituted benzyl isomers where ortho-substitution can lead to increased lipophilicity relative to para-substitution, impacting membrane permeability and non-specific binding [2].

Lipophilicity Physicochemical property Drug-likeness

Anticancer Specificity Fingerprint: NCI-60 COMPARE Analysis for 4-Arylsulfonyl-5-RS-1,3-Oxazole Scaffold

A focused library of 4-arylsulfonyl-5-thioether-1,3-oxazoles was screened against the NCI-60 panel at 10 µM, revealing that individual compounds within this class exhibit highly specific cytostatic, antiproliferative, or cytotoxic effects against distinct cancer subpanels [1]. The lead compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, showed maximal cytostatic activity against CNS cancer lines SNB75 and SF-539 (GI50 = 0.50 µM) [1]. In contrast, a 4-bromophenylsulfonyl analog displayed its highest antiproliferative potency against non-small cell lung cancer HOP-92 (GI50 = 0.48 µM) [1]. The target compound CAS 850928-19-7, not directly screened in this study, shares the 4-chlorophenylsulfonyl pharmacophore but differs in its 5-thioether side chain (2-fluorobenzyl vs. substituted acetamide) and 2-aryl ring (thiophenyl vs. phenyl).

Anticancer activity NCI-60 screening COMPARE analysis

Optimal Scientific Procurement Scenarios for 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole


Structure-Activity Relationship (SAR) Exploration in Anticancer Oxazole Libraries

Procure CAS 850928-19-7 as a strategic SAR probe to investigate the impact of a 2-fluorobenzylthio side chain and a thiophen-2-yl ring on anticancer activity within the 4-arylsulfonyl-1,3-oxazole scaffold. The class-level NCI-60 screening data, showing sub-micromolar GI50 values (0.48-0.50 µM) for close analogs, provides a quantitative benchmark for evaluating how these specific substituents shift potency and cell line selectivity [1]. Its distinct predicted lipophilicity (XLogP3 = 5.9) compared to the 4-fluorobenzyl isomer also makes it suitable for correlating physicochemical properties with activity [2].

Pharmacophore Validation for CNS Cancer Target Identification

Given that the 4-chlorophenylsulfonyl pharmacophore in a structurally related oxazole showed preferential cytostatic activity against CNS cancer lines SNB75 (glioblastoma) and SF-539 (gliosarcoma) with a GI50 of 0.50 µM [1], this compound can be used to test whether the 2-fluorobenzylthio and thiophenyl modifications maintain or enhance this CNS tropism, facilitating target deconvolution studies for brain malignancies.

Computational ADME Modeling and Drug-Likeness Optimization

Utilize the compound as a reference standard in computational ADME models to benchmark the effect of ortho-fluorobenzyl substitution on membrane permeability and metabolic stability. Its high predicted lipophilicity (XLogP3 = 5.9) and zero hydrogen bond donor count present a well-defined molecular profile for validating in silico predictions against in vitro permeability and microsomal stability assays [1].

Quote Request

Request a Quote for 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.